molecular formula C20H25NO3S B565667 Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate CAS No. 1246816-33-0

Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate

Cat. No.: B565667
CAS No.: 1246816-33-0
M. Wt: 359.484
InChI Key: ATYWGCSTAHNAKQ-UHFFFAOYSA-N
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Description

Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate is a complex organic compound with a molecular formula of C20H25NO3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate typically involves multiple steps, starting with the preparation of the pyridine derivative and subsequent reactions to introduce the ethoxy and sulfanyl groups. Common reagents used in these reactions include ethyl iodide, sodium hydride, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

  • Pioglitazone: A drug used to treat type 2 diabetes.

  • Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate: A related compound with similar structural features.

Properties

IUPAC Name

ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-3-15-5-8-17(21-14-15)11-12-24-18-9-6-16(7-10-18)13-19(25)20(22)23-4-2/h5-10,14,19,25H,3-4,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYWGCSTAHNAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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